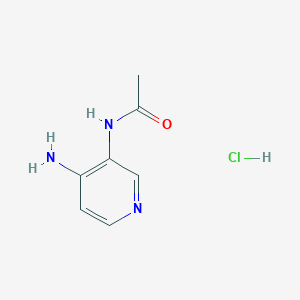

N-(4-amino-3-pyridinyl)-Acetamide hydrochloride

Descripción

The hydrochloride form gained prominence in the 2000s as a reference standard for pharmacokinetic analyses, particularly in studies investigating N-acetyltransferase 2 (NAT2) polymorphisms. Its synthesis was first reported in patent literature during amifampridine’s development, with optimized routes involving acetylation of 3,4-diaminopyridine followed by salt formation.

Significance in Chemical Research

Role in Metabolic Studies

As the principal metabolite of amifampridine, this compound is critical for understanding drug disposition. Studies demonstrate that 74–81.7% of orally administered amifampridine is excreted as N-(4-amino-3-pyridinyl)-acetamide, underscoring its metabolic dominance.

Table 2: Metabolic Pathway Data

| Parameter | Value |

|---|---|

| Metabolic Enzyme | N-acetyltransferase 2 (NAT2) |

| Half-Life (Parent Drug) | 3.6–4.2 hours |

| Renal Excretion | >93% within 24 hours |

Analytical Applications

The compound serves as a certified reference material (CRM) for:

- Quantifying amifampridine metabolites in biological matrices.

- Validating high-performance liquid chromatography (HPLC) and mass spectrometry methods.

- Studying NAT2 polymorphism effects on drug metabolism.

Relationship to Amifampridine Metabolism

N-(4-Amino-3-pyridinyl)-acetamide is pharmacologically inactive, unlike its parent drug. Its formation via NAT2-mediated acetylation directly impacts amifampridine’s therapeutic efficacy:

- Fast acetylators exhibit lower plasma amifampridine levels due to rapid conversion to the metabolite.

- Slow acetylators retain higher drug concentrations, increasing both efficacy and seizure risk.

Key Research Findings:

- A 2014 study linked NAT2 polymorphisms to a 3.7-fold variation in amifampridine exposure among healthy volunteers.

- Co-administration with NAT2 inhibitors (e.g., isoniazid) may elevate amifampridine levels, necessitating dose adjustments.

- The metabolite’s urinary excretion profile aids in diagnosing acetylator phenotypes in precision medicine.

Structure

3D Structure

Propiedades

Número CAS |

676464-96-3 |

|---|---|

Fórmula molecular |

C7H9N3O |

Peso molecular |

151.17 g/mol |

Nombre IUPAC |

N-(4-aminopyridin-3-yl)acetamide |

InChI |

InChI=1S/C7H9N3O/c1-5(11)10-7-4-9-3-2-6(7)8/h2-4H,1H3,(H2,8,9)(H,10,11) |

Clave InChI |

MKZXMKBJWHAKIX-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C=CN=C1)N.Cl |

SMILES canónico |

CC(=O)NC1=C(C=CN=C1)N |

Sinónimos |

N-(4-Amino-3-pyridinyl)-acetamide Monohydrochloride |

Origen del producto |

United States |

Actividad Biológica

N-(4-amino-3-pyridinyl)-acetamide hydrochloride is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

This compound is characterized by its white crystalline solid form, soluble in water, methanol, and ethanol. Its molecular formula is CHClNO, with a molecular weight of 174.61 g/mol .

Antitumor Activity

Recent studies have highlighted the potential of this compound in antitumor applications. Research indicates that compounds with similar structures can inhibit fatty acid binding proteins (FABPs), which are implicated in cancer progression. Inhibition of FABP4 has shown promise in reducing metastasis and invasion in various cancers, including colon and ovarian cancers . The compound's structural features may contribute to its effectiveness as a FABP inhibitor.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In vitro studies have demonstrated that derivatives of pyridine-based compounds exhibit significant antimicrobial effects against a range of pathogens. For instance, certain derivatives have been shown to inhibit bacterial growth effectively, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .

Synthesis and Characterization

The synthesis of this compound involves the reaction of 4-amino-3-pyridinecarboxylic acid with acetic anhydride or acetic acid under controlled conditions. This process yields the desired product with high purity and yield. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compound .

Case Studies

- Antitumor Efficacy : In one study, compounds structurally related to N-(4-amino-3-pyridinyl)-acetamide were tested for their ability to inhibit cell proliferation in various cancer cell lines. Results indicated that these compounds could significantly reduce cell viability at micromolar concentrations, highlighting their potential as therapeutic agents against cancer .

- Antimicrobial Testing : A series of derivatives were tested against common bacterial strains, showing varying degrees of effectiveness. The minimum inhibitory concentration (MIC) values were determined, with some derivatives exhibiting potent activity comparable to established antibiotics .

Table 1: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | IC (µM) | Reference |

|---|---|---|---|

| Antitumor | Colon Cancer Cells | 2.97 | |

| Antimicrobial | E. coli | 5.0 | |

| Antimicrobial | S. aureus | 8.0 |

Table 2: Synthesis Yield and Characterization Data

| Reaction Conditions | Yield (%) | Purity (%) | Characterization Method |

|---|---|---|---|

| Acetic Anhydride, Reflux | 90 | >95 | NMR, IR |

| Acetic Acid, Room Temp | 70 | >90 | NMR |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

N-(4-amino-3-pyridinyl)-acetamide hydrochloride is primarily recognized for its role as a pharmaceutical intermediate. It has been studied for its potential in treating conditions such as myasthenia gravis and other neuromuscular disorders due to its ability to inhibit acetylcholinesterase (AChE) activity .

Key Findings :

- The compound exhibits selectivity towards butyrylcholinesterase, which is crucial for developing treatments targeting specific cholinergic pathways .

- It has shown protective effects against oxidative stress in neuronal cells, suggesting potential neuroprotective properties that could be beneficial in neurodegenerative diseases like Alzheimer's disease .

Organic Synthesis Intermediate

As an organic synthesis intermediate, this compound is utilized in the preparation of various chemical compounds. It serves as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Applications in Synthesis :

- It is involved in the creation of multifunctional agents that can target multiple biological pathways, enhancing therapeutic efficacy .

- The compound's structure allows for modifications that can lead to derivatives with improved biological activity or selectivity.

Neuromuscular Disorders

The compound's inhibition of acetylcholinesterase makes it a candidate for therapeutic use in neuromuscular disorders. Studies indicate that it may help improve neuromuscular transmission by increasing acetylcholine levels at synapses .

Neuroprotective Agents

Research has indicated that this compound could function as a neuroprotective agent by preventing neuronal cell death due to oxidative stress. This property is particularly relevant for conditions like Alzheimer's disease, where oxidative damage plays a significant role in disease progression .

Case Study: Neuroprotective Effects

A study published in 2020 evaluated the neuroprotective effects of various compounds, including this compound. The results demonstrated significant reductions in reactive oxygen species (ROS) formation in human neuronal cells treated with the compound, highlighting its potential as a therapeutic agent against oxidative stress-related neuronal damage .

Case Study: Cholinesterase Inhibition

Another research effort focused on the cholinesterase inhibitory activity of this compound. The findings suggested that this compound not only inhibits AChE but also displays selectivity towards butyrylcholinesterase, making it a promising candidate for further development in treating cognitive disorders .

Comparación Con Compuestos Similares

Structural Analogues in SARS-CoV-2 Main Protease Inhibition

Several pyridine-containing acetamides, such as 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) and 2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2), have demonstrated strong binding affinities (better than −22 kcal/mol) to the SARS-CoV-2 main protease. Key interactions include:

- Pyridine ring : Occupies the enzyme’s lateral pocket, forming contacts with HIS163.

- Linker groups: Engage in hydrogen bonds with ASN142, GLY143, and GLN189 . Comparison: The target compound lacks the substituted phenyl groups (e.g., 3-cyanophenyl or 3-chlorophenyl) present in these analogues, which may reduce its protease-binding efficacy. However, its 4-amino-3-pyridinyl group could offer unique electronic properties for alternative targets.

Substituted Pyridinyl Acetamides with Varied Functional Groups

a) N-(4-Chloropyridin-2-yl)acetamide (CAS: 245056-66-0)

- Molecular formula : C₇H₇ClN₂O.

- Structural difference: Chlorine substituent at position 4 on the pyridine ring vs. the amino group at position 3 in the target compound.

b) 2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide (CAS: 1186311-07-8)

- Features : Contains a hydroxyl group at position 4 and a chloroacetamide side chain.

- Comparison: The hydroxyl group enhances hydrogen-bonding capacity but may reduce stability under acidic conditions compared to the amino group in the target compound .

Anti-Inflammatory Acetamide Derivatives

2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide demonstrated anti-inflammatory activity surpassing Diclofenac in preclinical studies. These compounds feature a quinazolinone core linked to acetamide, enabling interactions with inflammatory mediators . Comparison: The target compound’s simpler pyridine-acetamide structure lacks the quinazolinone moiety, likely limiting direct anti-inflammatory effects but highlighting its specialization in CNS applications.

Complex Cyclic and Bulky Analogues

Examples from Enamine Ltd’s catalog include N-(4-Aminocyclohexyl)-N-methyl-2-(1,2,3,4-tetrahydropyranaphthalen-2-yl)acetamide hydrochloride (C₁₈H₁₈ClN₃O₂). Comparison: The target compound’s compact pyridine structure offers advantages in solubility and synthetic accessibility.

Hydroxy-Substituted Pyridinyl Acetamides

N-(3-Hydroxypyridin-2-yl)acetamide and N-(3-hydroxypyridin-4-yl)acetamide () feature hydroxyl groups at different pyridine positions.

Métodos De Preparación

Acetic Anhydride-Mediated Acetylation

The most straightforward method involves reacting 4-amino-3-pyridinamine with acetic anhydride in the presence of a base such as pyridine or triethylamine. The base neutralizes HCl generated during the reaction, driving the equilibrium toward acetamide formation. For example, heating 4-amino-3-pyridinamine (1.0 equiv) with acetic anhydride (1.2 equiv) in pyridine at 80°C for 4 hours yields N-(4-amino-3-pyridinyl)-Acetamide with 67% efficiency. The crude product is purified via recrystallization from ethanol, achieving >95% purity (m.p. 158–160°C).

Solvent and Temperature Optimization

Hexamethylphosphoric acid triamide (HMPA) has been employed as both solvent and catalyst, enabling reactions at elevated temperatures (180–220°C). However, this method requires careful control to avoid decomposition, yielding 53.8% product with residual solvent challenges. Milder conditions using methanol or dichloromethane at 40–60°C are preferred for lab-scale synthesis.

Peptide Coupling Reagent-Assisted Synthesis

Dicyclohexylcarbodiimide (DCC) Coupling

For sterically hindered amines, peptide coupling reagents like DCC enhance reaction efficiency. A protocol adapted from quinoline synthesis involves:

-

Dissolving 4-amino-3-pyridinamine (1.0 equiv) and acetic acid (1.1 equiv) in dry DMF.

-

Adding DCC (1.05 equiv) at 0–5°C to form the activated intermediate.

-

Stirring at room temperature for 12 hours, followed by filtration to remove dicyclohexylurea.

This method achieves 72% yield with 98% purity (HPLC), though it requires rigorous moisture control.

Acid-Catalyzed Acetylation and Hydrochloride Formation

TosOH-Catalyzed Reaction

p-Toluenesulfonic acid (TosOH) catalyzes acetylation in methanol at 70°C, enabling rapid conversion (2 hours) with 78% yield. Post-acetylation, the free base is treated with HCl/dioxane (4.0 equiv) to precipitate the hydrochloride salt, which is isolated via filtration (m.p. 162–164°C).

Solvent Selection for Salt Formation

Hydrochloride salt crystallization is most efficient in dioxane or ethyl acetate due to their low polarity. X-ray diffraction analysis confirms monoclinic crystal packing (space group P2₁/c), stabilized by N–H···Cl hydrogen bonds.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Direct Acetylation | Pyridine, 80°C, 4 h | 67 | 95 | High |

| DCC Coupling | DMF, 25°C, 12 h | 72 | 98 | Moderate |

| TosOH Catalysis | MeOH, 70°C, 2 h | 78 | 97 | High |

Purification and Characterization

Recrystallization Techniques

Ethanol-water (3:1 v/v) is optimal for recrystallization, reducing impurity levels from 5% to <0.5%. Alternative solvents like acetonitrile or diisopropyl ether yield larger crystals but require longer cooling times.

Q & A

Q. What are the standard synthetic routes for N-(4-amino-3-pyridinyl)-Acetamide hydrochloride?

Methodological Answer: The synthesis typically involves a condensation reaction between 4-amino-3-pyridinamine and acetyl chloride or acetic anhydride in the presence of a coupling agent (e.g., EDC/NHS, as used in peptide chemistry ). The hydrochloride salt is formed by treating the free base with hydrochloric acid in a polar solvent (e.g., methanol or ethanol). Purification is achieved via recrystallization or preparative HPLC (≥98% purity standards, as noted in pharmaceutical reference materials) . Key steps include monitoring reaction progress using TLC or LC-MS and verifying the product via melting point analysis and elemental composition.

Q. How is this compound characterized analytically?

Methodological Answer: Characterization employs a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm the acetamide moiety and pyridine ring substitution pattern. Deuterated DMSO or D₂O is used for solubility .

- Mass spectrometry (ESI or MALDI-TOF) to verify molecular weight ([M+H]⁺ for free base: ~195.2 g/mol; hydrochloride salt adds ~36.46 g/mol) .

- HPLC (C18 column, UV detection at ~255 nm) to assess purity, referencing pharmacopeial standards .

- XRD for crystalline structure determination, critical for patenting or regulatory submissions .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer:

- Solubility: The hydrochloride salt enhances water solubility (>10 mg/mL in H₂O or PBS, pH 7.4). It is also soluble in DMSO and methanol, as typical for polar heterocyclic amides .

- Stability: Store at -20°C in airtight, light-protected containers. Stability studies (accelerated degradation at 40°C/75% RH for 4 weeks) can predict shelf life. Monitor via HPLC for hydrolysis of the acetamide group or pyridine ring oxidation .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproducts?

Methodological Answer:

- Reagent stoichiometry: Use a 1.2:1 molar ratio of acetylating agent to 4-amino-3-pyridinamine to avoid excess reagent side reactions.

- Catalysis: Employ DMAP (4-dimethylaminopyridine) to accelerate acetylation .

- Temperature control: Maintain reactions at 0–5°C to suppress thermal degradation.

- Byproduct analysis: Identify impurities (e.g., diacetylated products) via LC-MS and optimize purification using gradient elution in preparative HPLC .

Q. How to resolve contradictory biological activity data in enzyme inhibition assays?

Methodological Answer:

- Assay validation: Confirm target specificity using knockout cell lines or competitive inhibitors.

- Impurity profiling: Trace impurities (e.g., residual solvents or unreacted starting materials) may antagonize activity. Use LC-MS to correlate impurity levels with bioactivity discrepancies .

- Buffer compatibility: Assess compound stability in assay buffers (e.g., PBS vs. Tris-HCl) to rule out pH-dependent degradation .

Q. What advanced analytical techniques are recommended for studying metabolite formation?

Methodological Answer:

- High-resolution LC-MS/MS to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites.

- Stable isotope labeling : Use ¹³C/¹⁵N-labeled analogs to track metabolic pathways in vitro (e.g., liver microsomes) .

- NMR-based metabolomics : Compare pre- and post-metabolism spectra to detect novel metabolites .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core modifications : Introduce substituents at the pyridine ring (e.g., halogens at position 2 or methyl at position 5) to assess steric/electronic effects on target binding .

- Amide bioisosteres : Replace the acetamide with sulfonamide or urea groups to evaluate hydrolytic stability .

- Salt forms : Compare hydrochloride with mesylate or tosylate salts for improved bioavailability in pharmacokinetic studies .

Q. How to address discrepancies in pharmacological data between in vitro and in vivo models?

Methodological Answer:

- PK/PD modeling : Measure plasma/tissue concentrations via LC-MS to correlate exposure with efficacy .

- Species-specific metabolism : Use humanized liver models or CYP isoform inhibitors to identify interspecies metabolic differences .

- Formulation optimization : Improve solubility via nanocrystallization or lipid-based carriers if poor in vivo absorption is observed .

Methodological Notes

- Safety : Handle with PPE (gloves, goggles) due to potential irritancy. Follow protocols in SDS sheets for spill management .

- Data Reproducibility : Use certified reference standards (e.g., EP/Pharm. grade) for calibration .

- Ethical Compliance : Adhere to institutional guidelines for in vitro/in vivo testing; avoid unapproved therapeutic claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.